molecular formula C9H9NO3 B14788843 3-Ethyl-2-nitrobenzaldehyde

3-Ethyl-2-nitrobenzaldehyde

Cat. No.: B14788843
M. Wt: 179.17 g/mol
InChI Key: LJQYFAUJCQRSCH-UHFFFAOYSA-N
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Description

3-Ethyl-2-nitrobenzaldehyde is an organic aromatic compound characterized by the presence of an ethyl group, a nitro group, and an aldehyde group on a benzene ring. This compound is significant in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-nitrobenzaldehyde typically involves the nitration of 3-ethylbenzaldehyde. This process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 3-Ethyl-2-aminobenzaldehyde.

    Oxidation: 3-Ethyl-2-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds and aldehydes.

    Industry: Used in the manufacture of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-2-nitrobenzaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.

    3-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.

    4-Nitrobenzaldehyde: Nitro group positioned differently on the benzene ring.

Uniqueness

3-Ethyl-2-nitrobenzaldehyde is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-ethyl-2-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO3/c1-2-7-4-3-5-8(6-11)9(7)10(12)13/h3-6H,2H2,1H3

InChI Key

LJQYFAUJCQRSCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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